Structural Uniqueness Within the P2X3 Antagonist Patent Landscape: 1,4-Thiazepane-Benzoxazolone Hybrid Architecture
The patent US-7786110-B2, which broadly claims thiazole and oxazole-substituted arylamides as P2X3 and P2X2/3 antagonists, encompasses a generic Markush structure wherein R1 is an optionally substituted thiazole, oxazole, isothiazole, or isoxazole and X, R2–R6 are variable substituents [1]. The target compound falls within the oxazole-substituted arylamide claim scope but uniquely incorporates a 1,4-thiazepane ring—a scaffold not explicitly exemplified in the patent's working examples. In contrast, commercial P2X3 tool compounds such as A-317491 utilize a completely different chemotype (non-nucleotide antagonist series) with IC50 values of 25–126 nM against human, rat, and guinea pig P2X3 receptors . The presence of the saturated seven-membered thiazepane ring instead of the more common six-membered piperidine or piperazine linkers introduces a structurally distinct three-dimensional topology that may provide differential subtype selectivity within the P2X receptor family.
| Evidence Dimension | Scaffold representation within P2X3 antagonist chemical space |
|---|---|
| Target Compound Data | Benzo[d]oxazol-2(3H)-one core + 1,4-thiazepane linker + 2-fluorophenyl substituent |
| Comparator Or Baseline | A-317491 (non-nucleotide P2X3/P2X2/3 antagonist): IC50 = 25 nM (human P2X3), 92 nM (rat P2X3), 126 nM (guinea pig P2X3) |
| Quantified Difference | Target compound scaffold not represented in exemplar series of P2X3 patent chemical matter; comparator uses distinct chemotype (not directly potency-comparable) |
| Conditions | Patent Markush structure analysis (US-7786110-B2); A-317491 data from recombinant P2X3 homotrimeric receptor expressed in cell lines [1] |
Why This Matters
For procurement decisions in P2X3 drug discovery programs, the target compound offers a structurally differentiated starting point for SAR exploration not accessible through commercially available standard P2X3 tool compounds.
- [1] Dillon MP, Hawley RC, Chen L, Feng L, Yang M. Thiazole and oxazole-substituted arylamides as P2X3 and P2X2/3 antagonists. US Patent US-7786110-B2, granted 2010. Assignee: Roche Palo Alto LLC. View Source
